molecular formula C9H12ClN B3024336 Tranylcypromine hydrochloride CAS No. 37388-05-9

Tranylcypromine hydrochloride

Cat. No. B3024336
CAS RN: 37388-05-9
M. Wt: 169.65 g/mol
InChI Key: ZPEFMSTTZXJOTM-OULXEKPRSA-N
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Description

Tranylcypromine hydrochloride is used to treat certain types of depression . It belongs to the group of medicines called monoamine oxidase inhibitors (MAOI) and works by blocking the action of a chemical substance known as monoamine oxidase (MAO) in the nervous system . It is also an irreversible inhibitor of lysine-specific demethylase 1 (LSD1/BHC110) and monoamine oxidase (MAO) .


Synthesis Analysis

Based on the mode of action (MOA) of Tranylcypromine and structure of LSD1, divalent Tranylcypromine derivatives with aliphatic and benzylic linkers were designed, synthesized, and evaluated for their LSD1 inhibitory activity .


Molecular Structure Analysis

Tranylcypromine is a racemate comprising equal amounts of (1R,2S)- and (1S,2R)-2-phenylcyclopropan-1-amine with the chiral centers both located on the cylopropane ring .


Chemical Reactions Analysis

Tranylcypromine is a non-hydrazine monoamine oxidase inhibitor. It increases endogenous concentrations of epinephrine, norepinephrine, and serotonin through inhibition of the enzyme (monoamine oxidase) responsible for the breakdown of these neurotransmitters .


Physical And Chemical Properties Analysis

This compound is a solid . Its chemical formula is C9H12ClN and its molecular weight is 169.65 .

Scientific Research Applications

Synthesis and Mass Spectrometry

  • Study: Kang and Hong (1985) synthesized [2H2] Tranylcypromine hydrochloride for metabolic studies. They described mass fragmentation processes for tranylcypromine and its intermediates, enhancing our understanding of its metabolic pathways (Kang & Hong, 1985).

Neurotoxicity and Gene Expression

  • Study: Huang et al. (2017) discovered that tranylcypromine caused neurotoxicity in human-induced pluripotent stem cell-derived cerebral organoids. This study highlighted its impact on neurons and astrocytes, as well as its suppression of BHC110/LSD1-targeted gene transcription (Huang et al., 2017).

Serotonin Concentration Effects

  • Study: Ferrer and Artigas (1994) investigated tranylcypromine's effects on serotonin concentration in the rat brain. Their findings suggested clinical effects of this drug might be related to its capacity to enhance serotonergic transmission (Ferrer & Artigas, 1994).

Multiple Action Mechanisms

  • Study: Frieling and Bleich (2006) noted that tranylcypromine's antidepressant action is not entirely explainable by its effects on monoamine oxidase. The study highlighted its influence on brain trace amines and other pathophysiological pathways associated with depression (Frieling & Bleich, 2006).

Cytochrome P450 Enzymes Inhibition

  • Study: Salsali, Holt, and Baker (2004) evaluated tranylcypromine's inhibitory effects on cytochrome P450 enzymes. They found it to be a competitive inhibitor of CYP2C19 and CYP2D6, and a noncompetitive inhibitor of CYP2C9 (Salsali, Holt, & Baker, 2004).

Spermatogenesis Effects

  • Study: Gholamzadeh, Shariati, and Moghadamnia (2019) explored tranylcypromine's impact on spermatogenesis in adult male rats. They reported a reduction in spermatogenesis and related indices in rat testicular tissues (Gholamzadeh, Shariati, & Moghadamnia, 2019).

Mechanism of Action

Target of Action

Tranylcypromine hydrochloride primarily targets Monoamine Oxidase (MAO) . MAO is an enzyme that catalyzes the oxidative deamination of a number of amines, including serotonin, norepinephrine, epinephrine, and dopamine . Two isoforms of MAO, A and B, are found in the body .

Mode of Action

This compound irreversibly and nonselectively inhibits MAO . This inhibition leads to an increase in the levels of monoamines released upon synaptic firing . At higher doses, tranylcypromine also acts as a norepinephrine reuptake inhibitor and weak dopamine releaser .

Biochemical Pathways

The inhibition of MAO by this compound affects the catabolism of various neurotransmitters . This results in the potentiation of monoaminergic activity in the brain, which can alleviate symptoms of depression .

Pharmacokinetics

Tranylcypromine has a half-life of 2 hours and inhibits CYP2A6 at standard doses . The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, can impact its bioavailability and therapeutic effects .

Result of Action

The primary result of this compound’s action is the alleviation of depressive symptoms . By inhibiting MAO and increasing monoaminergic activity, tranylcypromine can effectively treat major depression, dysthymic disorder, and atypical depression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain substances in the body, such as tyramine, can interact with tranylcypromine and affect its action . Furthermore, the drug’s efficacy can be influenced by the individual’s overall health status, genetic factors, and concurrent use of other medications .

Safety and Hazards

Tranylcypromine hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

(1R,2S)-2-phenylcyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8-,9+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEFMSTTZXJOTM-OULXEKPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047781
Record name Tranylcypromine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>25.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57260770
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

1986-47-6, 37388-05-9
Record name Tranylcypromine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tranylcypromine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1R,2S)-2-phenylcyclopropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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